3-Oxa-7-azaspiro[5.6]dodecane
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Overview
Description
3-Oxa-7-azaspiro[56]dodecane is a heterocyclic compound with the molecular formula C₁₀H₁₉NO It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-7-azaspiro[5.6]dodecane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the spirocyclic structure . The process involves several steps, including the formation of intermediates and their subsequent cyclization to yield the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Oxa-7-azaspiro[5.6]dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often involving hydrogenation.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides and acrylic acid derivatives are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Oxa-7-azaspiro[5.6]dodecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Oxa-7-azaspiro[5.6]dodecane involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve binding to specific proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-9-azaspiro[5.5]undecane
- 3-Oxa-7,11-diazaspiro[5.6]dodecane
Uniqueness
3-Oxa-7-azaspiro[5.6]dodecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-oxa-7-azaspiro[5.6]dodecane |
InChI |
InChI=1S/C10H19NO/c1-2-4-10(11-7-3-1)5-8-12-9-6-10/h11H,1-9H2 |
InChI Key |
ILEUGYCPHQSUQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCOCC2)NCC1 |
Origin of Product |
United States |
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